The Biochemical Architecture of Deoxyinosine: A Technical Guide
The Biochemical Architecture of Deoxyinosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyinosine, a naturally occurring purine (B94841) deoxynucleoside, plays a significant role in various biological processes, including as an intermediate in purine metabolism and as a product of DNA deamination. Its unique structure, which features a hypoxanthine (B114508) base linked to a 2'-deoxyribose sugar, allows for wobble base pairing, making it a molecule of considerable interest in molecular biology and drug design. This technical guide provides an in-depth exploration of the biochemical structure of deoxyinosine, supported by quantitative data, generalized experimental protocols for its structural elucidation, and a visual representation of its molecular architecture.
Core Biochemical Structure
Deoxyinosine is a nucleoside composed of two primary constituents: a purine base, hypoxanthine, and a pentose (B10789219) sugar, 2'-deoxyribose. These two units are covalently linked via a β-N9-glycosidic bond.[1] The systematic IUPAC name for deoxyinosine is 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one.[2]
The Hypoxanthine Base
Hypoxanthine is a purine derivative with a chemical formula of C₅H₄N₄O. It is structurally similar to guanine (B1146940) but lacks the amino group at the C2 position. This seemingly minor difference has profound implications for its base-pairing properties within a DNA duplex. The purine ring system is a planar, aromatic heterocyclic structure.
The 2'-Deoxyribose Sugar
The sugar moiety in deoxyinosine is 2'-deoxyribose, a five-carbon monosaccharide with the chemical formula C₅H₁₀O₄. A key feature of this sugar is the absence of a hydroxyl group at the 2' position, which distinguishes it from ribose (found in RNA) and contributes to the increased stability of DNA. The deoxyribose ring is not planar and typically adopts a puckered conformation. For deoxynucleosides within a DNA helix, the C2'-endo conformation is most common, influencing the overall geometry of the DNA backbone.[3][4]
The N-Glycosidic Bond
The hypoxanthine base is attached to the 1' carbon of the 2'-deoxyribose sugar through an N-glycosidic bond. This bond connects the N9 atom of the purine ring to the anomeric C1' atom of the sugar.[1] The orientation of the base relative to the sugar is typically in the anti-conformation for purine deoxynucleosides in B-form DNA, where the base is positioned away from the sugar ring.[4]
Quantitative Structural Data
Precise bond lengths and angles for the entire deoxyinosine molecule require detailed crystallographic analysis. While a complete, high-resolution crystal structure of isolated deoxyinosine was not found in the public domain, data for its constituent parts and related structures provide a strong foundation for understanding its geometry.
Table 1: Physicochemical and Structural Properties of Deoxyinosine and its Components
| Property | Value | Source(s) |
| Deoxyinosine | ||
| Molecular Formula | C₁₀H₁₂N₄O₄ | [2][5][6] |
| Molecular Weight | 252.23 g/mol | [2] |
| Melting Point | > 250 °C (decomposes) | [2] |
| logP | -1.7 | [2] |
| Sugar Pucker | Predominantly C2'-endo in B-DNA | [3][4] |
| Glycosidic Torsion Angle (χ) | Typically anti | [4] |
| Hypoxanthine | ||
| Molecular Formula | C₅H₄N₄O | |
| Molecular Weight | 136.112 g/mol | |
| Crystal System (Monoclinic Polymorph) | Monoclinic, P2₁/c | [7] |
| Unit Cell Parameters (Monoclinic) | a=3.6725 Å, b=17.960 Å, c=9.010 Å, β=107.469° | [7] |
| N-H···O Hydrogen Bond Length | 2.7846 Å | [7] |
| N-H···N Hydrogen Bond Length | Not specified | [7] |
Molecular Visualization
The following diagram, generated using the DOT language, illustrates the biochemical structure of deoxyinosine, highlighting its key functional groups and the linkage between the hypoxanthine base and the deoxyribose sugar.
Experimental Protocols for Structural Elucidation
The determination of the precise three-dimensional structure of deoxyinosine relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
X-ray crystallography provides high-resolution data on the atomic coordinates of a molecule in its crystalline state.[8][9][10]
Generalized Protocol:
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Crystallization:
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A supersaturated solution of highly purified deoxyinosine is prepared in a suitable solvent.
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Crystals are grown through slow evaporation of the solvent, vapor diffusion, or controlled cooling. This is often a trial-and-error process with various solvents and conditions.[8]
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Data Collection:
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A single, well-ordered crystal is selected and mounted on a goniometer.
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The crystal is exposed to a monochromatic X-ray beam.
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The diffraction pattern, consisting of a series of spots of varying intensities, is recorded as the crystal is rotated.[8]
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-
Structure Solution and Refinement:
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The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.
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The phases of the diffracted X-rays are determined using computational methods (direct methods for small molecules).[9]
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An initial electron density map is generated, from which an atomic model of deoxyinosine is built.
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The model is refined against the experimental data to obtain the final, high-resolution structure with precise bond lengths and angles.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution.[11][12] For deoxyinosine, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.
Generalized Protocol:
-
Sample Preparation:
-
A few milligrams of pure deoxyinosine are dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of approximately 5-20 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR.[13]
-
The solution is transferred to a high-precision NMR tube.
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-
Data Acquisition:
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The sample is placed in the strong magnetic field of the NMR spectrometer.
-
A series of radiofrequency pulses are applied to excite the atomic nuclei.
-
The resulting signals (free induction decay) are detected and recorded.
-
Various one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are performed to establish through-bond and through-space connectivities between atoms.[11]
-
-
Spectral Analysis and Structure Determination:
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The acquired spectra are processed (Fourier transformation, phasing, and baseline correction).
-
Chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) signals are assigned to specific atoms in the molecule.
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This information is used to determine the covalent structure, stereochemistry, and conformation of deoxyinosine in solution, including the sugar pucker and the orientation around the glycosidic bond.[12]
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Logical Relationships and Pathways
Deoxyinosine is involved in several key cellular pathways, most notably purine metabolism and DNA repair. The following diagram illustrates the logical relationship of deoxyinosine's formation from deoxyadenosine (B7792050) via deamination.
Conclusion
The biochemical structure of deoxyinosine, characterized by its hypoxanthine base, 2'-deoxyribose sugar, and the connecting β-N9-glycosidic bond, underpins its significant roles in genetics and metabolism. While detailed quantitative data on its precise bond lengths and angles require further high-resolution crystallographic studies, a comprehensive understanding of its architecture can be achieved through the analysis of its components and data from related nucleosides. The experimental protocols of X-ray crystallography and NMR spectroscopy remain the gold standard for elucidating such intricate molecular structures, providing invaluable insights for researchers in the fields of biochemistry, molecular biology, and therapeutic development.
References
- 1. web.mit.edu [web.mit.edu]
- 2. Deoxyinosine | C10H12N4O4 | CID 135398593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NT Standards [nakb.org]
- 4. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]
- 5. Inosine, 2'-deoxy- [webbook.nist.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 12. people.bu.edu [people.bu.edu]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
